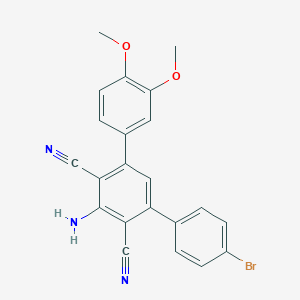

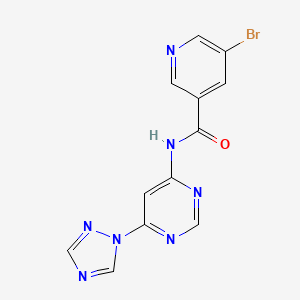

2-Amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the condensation of aromatic aldehydes with malononitrile in the presence of a base, as seen in the synthesis of 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]-chromene-3-carbonitrile . Another method includes the intramolecular carbopalladation of nitriles, which has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds features a variety of substituents, including amino, cyano, and phenyl groups, which are often nearly coplanar with the connected benzene ring . The presence of substituents like dimethoxyphenyl or chlorophenyl can induce twisting in the aromatic rings due to steric hindrance . The molecular structure of the compound of interest would likely exhibit similar characteristics, with potential for hydrogen bonding and π-interactions influencing its crystal packing.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, the aminomethylation of a 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile morpholinium salt under Mannich reaction conditions yields different aminomethylated products . The compound of interest may also undergo similar reactions, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of hydrogen bonds, such as N—H∙∙∙N and N—H∙∙∙O, can affect the melting points and solubility of these compounds . The compound of interest, with its bromo- and dimethoxyphenyl substituents, would likely have distinct physical and chemical properties, potentially including strong intermolecular interactions and specific solubility characteristics.

科学的研究の応用

Photopolymerization Processes

2-Amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile derivatives have been utilized in photopolymerization processes. They serve as photosensitizers for iodonium salt in bimolecular photoinitiating systems under UV-A and visible light. These compounds facilitate the polymerization of acrylates, epoxides, glycidyl, and vinyl ethers. They are also involved in the synthesis of interpenetrated polymer networks and thiol-ene photopolymerization processes. The effectiveness of these derivatives in initiating polymerization across different monomers is supported by extensive studies involving FT-IR, photolysis, fluorescence, molecular orbital calculations, and electrochemical analysis (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).

Corrosion Inhibition

Derivatives of this compound, specifically 2-aminobenzene-1,3-dicarbonitriles, have been identified as effective green corrosion inhibitors for materials like mild steel in acidic environments. Their efficiency in preventing corrosion has been confirmed through various techniques, including weight loss measurements, electrochemical studies, SEM, and EDX examinations. These compounds demonstrate mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm (Verma, Quraishi, & Singh, 2015).

Crystallography and Structural Analysis

The crystal structures of various compounds containing the this compound moiety have been analyzed. Studies involve examining the molecular arrangements, hydrogen bonding patterns, and structural overlaps in these compounds. Such analyses are vital for understanding the physical and chemical properties of these substances at the molecular level (Naghiyev, Khrustalev, Venskovsky, Tereshina, Khalilov, Akkurt, Bhattarai, & Mamedov, 2022).

Biological Activity Prediction

In silico predictive analysis has been employed to estimate the biological activity of compounds derived from this compound. This approach, involving computational methods like 2D NMR spectroscopy and single-crystal X-ray diffraction, is instrumental in forecasting the potential biological interactions and applications of these compounds (Kurskova, Dotsenko, Frolov, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2021).

特性

IUPAC Name |

2-amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c1-27-20-8-5-14(9-21(20)28-2)17-10-16(13-3-6-15(23)7-4-13)18(11-24)22(26)19(17)12-25/h3-10H,26H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPORRADJORVWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

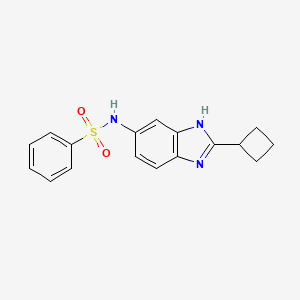

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

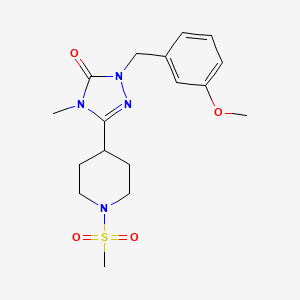

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

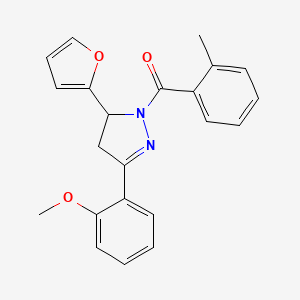

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)

![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)